N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide
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Overview
Description
N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a morpholine sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate:
Synthesis of the Morpholine Sulfonyl Intermediate:
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the morpholine sulfonyl intermediate using appropriate reagents and conditions, such as a base and a solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl or morpholine rings.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide may have various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable for certain applications, such as targeted drug design or specialized industrial processes.
Properties
Molecular Formula |
C21H26N2O7S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O7S/c1-15-12-17(31(25,26)23-8-10-29-11-9-23)5-7-19(15)30-14-21(24)22-18-13-16(27-2)4-6-20(18)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
InChI Key |
DEKUALIKVQIRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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